molecular formula C21H24FN3O2 B11063734 2-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline

2-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11063734
M. Wt: 369.4 g/mol
InChI Key: NOWLIKIMEWXNDK-UHFFFAOYSA-N
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Description

2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline is a complex organic compound with a molecular formula of C21H24FN3O2 This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution with an azepanyl group under controlled conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-(1-Azepanyl)-4-Fluoro-2-Nitrophenyl]-1,2,3,4-Tetrahydroisoquinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydroisoquinoline core also enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C21H24FN3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H24FN3O2/c22-18-13-21(25(26)27)20(14-19(18)23-10-5-1-2-6-11-23)24-12-9-16-7-3-4-8-17(16)15-24/h3-4,7-8,13-14H,1-2,5-6,9-12,15H2

InChI Key

NOWLIKIMEWXNDK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-])F

Origin of Product

United States

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